2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. It is commonly used as a building block in the synthesis of various organic molecules, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethenylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed, with reagents like aryl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various substituted boronic acids, boronate esters, and complex organic molecules that incorporate the ethenylphenyl moiety.
Scientific Research Applications
2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism by which 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of new bonds with nucleophilic species. This reactivity is harnessed in cross-coupling reactions, where the compound serves as a key intermediate in the formation of complex organic structures.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A closely related compound with a phenyl group instead of an ethenyl group.
2-(4-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: An isomer with the ethenyl group in a different position on the phenyl ring.
Uniqueness
2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the ethenyl group, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis and materials science.
Properties
IUPAC Name |
2-(3-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAMYNCWLIRUPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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